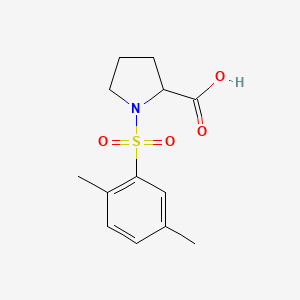

1-((2,5-Dimethylphenyl)sulfonyl)proline

CAS No.: 1104519-76-7

Cat. No.: VC11797112

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1104519-76-7 |

|---|---|

| Molecular Formula | C13H17NO4S |

| Molecular Weight | 283.35 g/mol |

| IUPAC Name | 1-(2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16) |

| Standard InChI Key | DSNYXAWSXDBVNB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O |

Introduction

Structural and Molecular Characteristics

The core structure of 1-((2,5-Dimethylphenyl)sulfonyl)proline integrates a proline backbone with a sulfonyl group attached to a 2,5-dimethylphenyl ring. Proline’s rigid pyrrolidine ring imposes conformational constraints, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity. X-ray crystallography of analogous sulfonylproline derivatives reveals that the sulfonyl oxygen atoms engage in intermolecular interactions, stabilizing crystal lattices and influencing solubility .

The 2,5-dimethyl substitution on the phenyl ring introduces steric bulk, which modulates the compound’s binding affinity to biological targets. Computational studies suggest that the methyl groups at the 2- and 5-positions create a hydrophobic pocket, potentially enhancing interactions with viral envelope proteins . The molecular geometry also facilitates chirality-driven applications; the -enantiomer, derived from -proline, exhibits superior biological activity compared to its -counterpart, as observed in antiviral assays .

Synthetic Methodologies

General Synthesis via Sulfonylation

The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)proline typically involves the reaction of proline with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. A representative procedure includes:

-

Dissolving proline in anhydrous dichloromethane.

-

Adding triethylamine to deprotonate the amino group.

-

Introducing 2,5-dimethylbenzenesulfonyl chloride dropwise at 0°C.

-

Stirring the mixture at room temperature for 12 hours.

-

Purifying the product via column chromatography (ethyl acetate/hexane).

Yields range from 60–75%, contingent on reaction stoichiometry and purification techniques. Alternative routes employ solid-phase synthesis or microwave-assisted conditions to accelerate sulfonylation .

Oxidation and Post-Modification

Late-stage oxidation of proline thioethers to sulfones using meta-chloroperbenzoic acid (mCPBA) is a critical step in optimizing purity. For instance, a protocol from ACS Omega details the treatment of a thioether intermediate with mCPBA (2.2 equiv) in dichloromethane, followed by extraction and silica gel chromatography . This method minimizes over-oxidation and achieves sulfone purity >95%.

| Aryl Substituent | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| 2,5-Dimethylphenyl | 2.3 ± 0.8 | 30.9 ± 1.1 | 13.4 |

| 2-Methylphenyl | 23.8 ± 10.2 | >50.0 | 2.1 |

| 4-Methylphenyl | >50.0 | 31.7 ± 2.9 | 0.6 |

Table 1. Antiviral activity of sulfonylproline derivatives against hRSV .

The 2,5-dimethyl configuration optimizes steric and electronic interactions, whereas mono-methyl or para-methyl analogs show reduced efficacy. This SAR aligns with molecular docking studies predicting enhanced binding to the hRSV F-protein .

Applications in Asymmetric Organocatalysis

The compound’s chiral sulfonamide structure enables its use as a bifunctional organocatalyst. In aldol reactions, it facilitates enantioselective C–C bond formation via hydrogen-bonding activation of carbonyl substrates. For example, in the synthesis of β-hydroxy ketones, 1-((2,5-Dimethylphenyl)sulfonyl)proline achieves enantiomeric excess (ee) values of 88–92%, rivaling proline-derived catalysts like Jørgensen-Hayashi types.

Comparative Analysis with Analogous Compounds

Omeprazole Sulfide vs. Sulfonylproline

Omeprazole sulfide (CAS 73590-85-9), a proton pump inhibitor metabolite, shares a sulfonyl precursor but lacks proline’s chiral center. Unlike 1-((2,5-Dimethylphenyl)sulfonyl)proline, omeprazole sulfide exhibits negligible antiviral activity, underscoring the importance of proline’s conformational rigidity in target engagement .

Quinoline Sulfonylpyrrolidines

Quinoline-based sulfonylpyrrolidines (e.g., compound 5o in ) demonstrate EC values comparable to 1-((2,5-Dimethylphenyl)sulfonyl)proline but require multistep syntheses involving palladium-catalyzed cross-coupling. This contrast highlights the synthetic accessibility of the dimethylphenyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume